1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine ring at the 6-position. The piperazine is further substituted with a propan-1-one moiety bearing a 4-fluorophenoxy group at the second carbon. The 4-fluorophenoxy group may enhance metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius, while the piperazine linker contributes to solubility and conformational flexibility.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-13(27-15-4-2-14(19)3-5-15)18(26)24-10-8-23(9-11-24)17-7-6-16-21-20-12-25(16)22-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFZBRALMKCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a complex organic molecule that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperazine ring linked to a triazolo-pyridazine moiety and a fluorophenoxy group. Its molecular formula is with a molecular weight of approximately 353.39 g/mol. The structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazolo-pyridazine structure have been evaluated for their activity against Mycobacterium tuberculosis. A study found that certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating promising efficacy as anti-tubercular agents .
Anticancer Activity
The compound's structural motifs are also associated with anticancer activities. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, derivatives of triazolo-pyridazine have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, revealing IC50 values as low as 0.98 μM for the most active compounds . These findings suggest that the compound may engage in mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of This compound is hypothesized to involve multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2 .
- Cell Cycle Modulation : Studies indicate that these compounds can induce G0/G1 phase arrest in cancer cells .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anti-Tubercular Activity : A series of derivatives were synthesized and evaluated for their anti-tubercular properties, with several showing significant activity against M. tuberculosis with low cytotoxicity towards human cells .
- Cytotoxicity Evaluation : Compounds were screened for cytotoxic effects on HEK-293 cells, demonstrating nontoxic profiles while maintaining potent antimicrobial activity .
Data Summary
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Anti-tubercular | 1.35 | M. tuberculosis |
| Compound B | Anticancer | 0.98 | A549 Cell Line |
| Compound C | Kinase Inhibition | 26 | c-Met |
Scientific Research Applications
Oncology
The incorporation of the triazolo-pyridazine framework has shown promising results in cancer therapy. Compounds based on this scaffold have been investigated for their ability to inhibit key kinases involved in tumor growth and metastasis:
- c-Met Kinase Inhibition : Research indicates that derivatives of triazolo-pyridazines exhibit potent inhibition of c-Met kinases, which are implicated in various cancers including non-small cell lung cancer and renal cell carcinoma. For instance, a related compound (PF-04217903) demonstrated an IC50 of 0.005 µM against c-Met, making it a candidate for preclinical studies .
Neurological Disorders
The potential of triazolo-pyridazine derivatives extends to neurological applications:
- Huntington’s Disease : Some studies have explored the use of these compounds as modulators for diseases like Huntington's disease. Their ability to interact with specific receptors suggests they could play a role in neuroprotection or neuroregeneration .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of triazolo-pyridazine derivatives:
- Receptor Binding : The binding affinity of these compounds to various receptors has been studied extensively. For example, modifications at specific positions on the triazolo ring have been shown to significantly alter binding affinity and selectivity .
Case Study 1: c-Met Inhibitor Development
A study highlighted the development of a selective c-Met inhibitor derived from the triazolo-pyridazine scaffold. The compound exhibited strong antitumor activity in vitro and favorable pharmacokinetics in animal models, paving the way for further clinical evaluations .
Case Study 2: Neuroprotective Effects
In another investigation, a series of triazolo-pyridazine derivatives were synthesized and evaluated for their neuroprotective effects against oxidative stress-induced neuronal cell death. Results indicated that certain derivatives significantly improved cell viability compared to controls, suggesting potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of key features:
Key Observations
Core Heterocycle Variations :
- The target compound and AZD5153 share the [1,2,4]triazolo[4,3-b]pyridazine core, which is critical for binding bromodomains (e.g., BRD4) via π-π stacking and hydrogen bonding . In contrast, V030-0966 () uses an imidazo[1,2-a]pyridine core, which may alter target specificity due to differences in electron distribution and steric bulk .
Linker and Substituent Effects: Piperazine vs. Piperidine: The target compound employs a piperazine linker, while AZD5153 uses piperidine. Piperazine’s additional nitrogen may improve solubility but reduce membrane permeability compared to piperidine’s hydrophobic nature . Fluorophenoxy vs. Diphenyl/Methoxy Groups: The 4-fluorophenoxy group in the target compound likely enhances metabolic stability over the diphenylpropan-1-one group in ’s compound, which may increase lipophilicity and off-target risks . AZD5153’s methoxy group balances polarity and potency in BRD4 inhibition .
Pharmacokinetic Implications: Bivalent binding in AZD5153 (achieved via a second pharmacophore) significantly enhanced BRD4 potency (IC50 < 10 nM) and cellular efficacy, suggesting that analogous modifications in the target compound (e.g., adding a second binding motif) could amplify activity .
Hypothetical Advantages of the Target Compound
- Selectivity: The 4-fluorophenoxy group may confer selectivity for specific bromodomain subtypes compared to AZD5153’s methoxy group, which broadly targets BRD4 .
- Synthetic Accessibility : Piperazine-based linkers are often easier to functionalize than piperidine derivatives, enabling rapid diversification during optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
